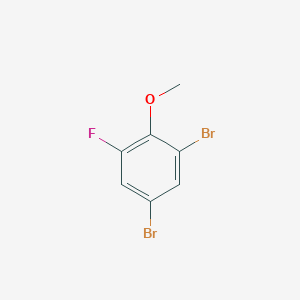

2,4-Dibromo-6-fluoroanisole

Descripción

Significance of Halogenated Anisoles in Advanced Organic Synthesis and Material Science

Halogenated anisoles are derivatives of anisole (B1667542), a compound where a methoxy (B1213986) group is attached to a benzene (B151609) ring. wikipedia.org The addition of halogen atoms (fluorine, chlorine, bromine, or iodine) to the anisole structure significantly alters its electronic properties and reactivity. acs.org This makes halogenated anisoles highly valuable in various scientific domains.

In advanced organic synthesis , halogenated anisoles serve as versatile intermediates. The carbon-halogen bonds can be selectively cleaved or transformed, allowing for the introduction of a wide array of functional groups. acs.orgbeilstein-journals.org This capability is fundamental in the construction of complex molecules, including pharmaceuticals and agrochemicals. For instance, the presence of halogens can direct the course of chemical reactions, enabling chemists to build intricate molecular architectures with high precision. beilstein-journals.org The methoxy group in anisole is known to be an ortho/para directing group in electrophilic aromatic substitution reactions, making the ring more electron-rich and thus more reactive than benzene. wikipedia.org

In the realm of material science , halogenated compounds are integral to the development of new materials with tailored properties. researchgate.net The incorporation of halogens into organic molecules can influence their packing in the solid state, which in turn affects their electronic and photophysical properties. iucr.org This has led to the use of halogenated aromatics in the creation of organic semiconductors, conjugated polymers, and organic optoelectronic materials. researchgate.net While fluorination is known to lower energy levels and induce stability, the effects of other halogens like chlorine, bromine, and iodine are also being actively investigated to fine-tune the bandgap of conjugated compounds. researchgate.net

Research Trajectories for 2,4-Dibromo-6-fluoroanisole and its Functionalized Analogs

This compound is a specific halogenated anisole with the chemical formula C₇H₅Br₂FO. synquestlabs.com Its structure, featuring two bromine atoms and one fluorine atom on the anisole ring, provides a unique combination of reactive sites. Research involving this compound and its functionalized analogs often explores its utility as a building block in the synthesis of more complex molecules.

Research into functionalized analogs of this compound is driven by the desire to create novel molecules with specific functions. By modifying the substituents on the aromatic ring, chemists can fine-tune the compound's properties for various applications. For example, the development of new synthetic methods to create novel fluorinated building blocks is of great importance for future scientific advancements in materials science, biomedicine, and agriculture. researchgate.net The study of such analogs contributes to a deeper understanding of structure-activity relationships and opens avenues for the discovery of new materials and potential therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

1,5-dibromo-3-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZLPBBXLAWQLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378802 | |

| Record name | 2,4-Dibromo-6-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-75-0 | |

| Record name | 2,4-Dibromo-6-fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Elucidation of 2,4 Dibromo 6 Fluoroanisole S Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Long-Range Spin-Spin Coupling Constants (e.g., nJ(C,H), nJ(C,F)) as Conformational Probes

Long-range spin-spin coupling constants, particularly those extending over several bonds, serve as powerful tools for elucidating the conformational preferences of the methoxy (B1213986) group in substituted anisoles like 2,4-Dibromo-6-fluoroanisole. cdnsciencepub.comiaea.org Couplings between the methyl carbon (or protons) and ring protons or fluorine nuclei, such as ⁶J(C,H) and ⁶J(C,F), are transmitted primarily through a σ-π electron mechanism. cdnsciencepub.comresearchgate.netresearchgate.net This mechanism's efficiency is highly dependent on the dihedral angle (θ) between the C-O bond of the methoxy group and the plane of the aromatic ring.

The magnitude of the coupling is proportional to sin²(θ), where θ is the angle of torsion about the C(1)-O bond. cdnsciencepub.com For a planar conformation, where the methoxy group lies within the plane of the benzene (B151609) ring, θ is 0° and the coupling is expected to be minimal. Conversely, for a perpendicular conformation (θ = 90°), the coupling reaches its maximum value.

In related compounds such as 2,6-dibromoanisole and 2,6-dichloroanisole, the steric hindrance from the two ortho substituents forces the methoxy group into a predominantly perpendicular orientation. cdnsciencepub.com This results in a significant ⁶J(C,H) coupling. For this compound, the presence of bromine and fluorine atoms at the ortho positions (C2 and C6) would similarly lead to a preferred non-planar conformation.

By measuring the long-range coupling constants, the time-averaged conformation of the methoxy group can be inferred. For instance, studies on 2,6-dibromo-4-fluoroanisole show how the fluorine substituent can subtly influence these couplings. cdnsciencepub.comcdnsciencepub.com The analysis of these couplings provides a more nuanced understanding of the molecule's preferred orientation in solution, complementing data from other NMR techniques. iaea.org

Table 1: Application of Long-Range Coupling Constants in Conformational Analysis

| Coupling Constant | Probed Interaction | Conformational Dependence | Expected Observation for this compound |

|---|---|---|---|

| ⁶J(C,H) | ¹³C (methyl) - ¹H (H5) | Proportional to sin²(θ) | A significant coupling value, indicating a non-planar (likely near-perpendicular) orientation of the methoxy group due to steric hindrance from ortho substituents. |

| ⁶J(C,F) | ¹³C (methyl) - ¹⁹F (F6) | Proportional to sin²(θ) | A measurable coupling that would provide direct evidence for the through-space interaction and conformational preference relative to the ortho-fluoro substituent. |

Dynamic Nuclear Magnetic Resonance (DNMR) for Internal Rotation Barriers

Dynamic Nuclear Magnetic Resonance (DNMR) is a crucial technique for quantifying the energy barriers associated with internal rotational processes that occur on the NMR timescale. pageplace.denih.gov For this compound, the primary internal motion of interest is the rotation of the methoxy group around the C(1)-O bond. Due to the steric hindrance imposed by the bulky bromine atom at C2 and the fluorine atom at C6, this rotation is expected to be significantly hindered. iucr.orgunibas.it

DNMR experiments involve recording NMR spectra over a range of temperatures. acs.org At high temperatures, if the rotation of the methoxy group is fast on the NMR timescale, the signals for the two ortho positions (and the two meta positions) will appear as averaged, sharp peaks. As the temperature is lowered, the rate of rotation decreases. When the rate becomes comparable to the frequency difference between the non-equivalent nuclei in the frozen conformer, the corresponding NMR signals broaden. nih.gov At a sufficiently low temperature (the coalescence temperature), the single broad peak splits into two distinct signals representing the non-equivalent environments in the fixed conformation. acs.org

By performing a complete line-shape analysis of the temperature-dependent spectra, the rate constants (k) for the rotational process can be determined at each temperature. researchgate.net These rate constants are then used to calculate the free energy of activation (ΔG‡) for the rotation using the Eyring equation. This ΔG‡ value represents the rotational barrier. In structurally similar ortho-substituted anisoles and other aromatic systems, these barriers can range from a few kcal/mol to over 20 kcal/mol, depending on the size and nature of the ortho substituents. acs.orgnsf.gov For this compound, a substantial barrier is anticipated due to the combined steric effect of the ortho-bromo and ortho-fluoro groups. unibas.it

Mass Spectrometry (MS) in Molecular Structure Determination and Fragmentation Pathways

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. libretexts.orgwikipedia.org In Electron Ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•⁺). libretexts.org

The molecular ion of this compound would be readily identifiable by its characteristic isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. The presence of two bromine atoms in the molecule will result in a distinctive M•⁺, [M+2]•⁺, and [M+4]•⁺ cluster of peaks with a relative intensity ratio of approximately 1:2:1. The exact mass of the molecular ion confirms the elemental composition of the compound.

The energetically unstable molecular ion undergoes fragmentation through various pathways to produce smaller, more stable ions. wikipedia.org For anisole (B1667542) derivatives, common fragmentation pathways include: acs.org

Loss of a methyl radical (•CH₃): This is often a primary fragmentation step, leading to the formation of a stable [M-15]⁺ dibromofluorophenoxy cation. This ion is resonance-stabilized.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule, resulting in an [M-30]•⁺ ion corresponding to a dibromofluorobenzene radical cation.

Loss of a bromine atom (•Br): Cleavage of a C-Br bond would result in an [M-79/81]⁺ ion.

Sequential losses: Further fragmentation of primary product ions, such as the loss of carbon monoxide (CO) from the [M-15]⁺ ion, can also occur.

The analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirms the connectivity of its atoms. youtube.com

Table 2: Predicted EI-MS Fragmentation for this compound

| m/z Value (approx.) | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 282/284/286 | [C₇H₅Br₂FO]•⁺ | Molecular Ion (M•⁺) |

| 267/269/271 | [C₆H₂Br₂FO]⁺ | M•⁺ - •CH₃ |

| 252/254/256 | [C₆H₅Br₂F]•⁺ | M•⁺ - CH₂O |

| 203/205 | [C₇H₅BrFO]⁺ | M•⁺ - •Br |

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically a π or n orbital) to a higher energy molecular orbital (typically a π* orbital). For this compound, the chromophore is the substituted benzene ring.

Benzene itself exhibits two main absorption bands in the UV region: the intense primary band (E₂) around 204 nm and the weaker secondary band (B) with vibrational fine structure around 254 nm. Both arise from π → π* transitions. msu.edu When substituents are added to the benzene ring, they can modify the energy of these transitions and the intensity of the absorption bands.

The methoxy (-OCH₃), bromo (-Br), and fluoro (-F) groups on this compound all possess non-bonding electrons (lone pairs) and act as auxochromes. These groups can donate electron density to the aromatic ring through resonance, which has several effects:

Bathochromic Shift (Red Shift): The energy gap between the π and π* orbitals is reduced, causing the absorption maxima (λ_max) of the E₂ and B bands to shift to longer wavelengths compared to benzene. acs.org

Hyperchromic Effect: The probability of the transition increases, leading to a higher molar absorptivity (ε).

Loss of Fine Structure: The vibrational fine structure of the B-band is often obscured due to the increased complexity and polarity of the molecule.

The combined effect of the electron-donating methoxy group and the halogen substituents will result in a UV spectrum for this compound with absorption maxima shifted significantly into the 250-300 nm range. acs.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and help assign the observed bands to specific electronic transitions. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. unimi.itrigaku.comtugraz.at This technique can provide unambiguous information on molecular connectivity, bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the crystalline lattice. tugraz.at

For this compound, a key structural feature of interest is the orientation of the methoxy group relative to the aromatic ring. While solution-state methods like NMR provide information about average conformations and rotational dynamics, X-ray diffraction provides a static picture of the lowest energy conformation in the solid state.

Based on studies of other ortho-disubstituted anisoles, such as 1,3,5-trichloro-2-methoxybenzene, it is highly probable that the steric strain from the ortho-bromo and ortho-fluoro substituents forces the methoxy group to adopt a non-planar conformation. iucr.org In such cases, the methoxy group is rotated significantly out of the plane of the phenyl ring. iucr.org The crucial parameter defining this is the C(2)-C(1)-O-C(methyl) dihedral angle, which is expected to be close to 90°. A crystal structure would precisely measure this angle.

Furthermore, a complete structural analysis would yield:

Precise C-Br, C-F, C-O, and C-C bond lengths and C-C-C bond angles within the aromatic ring.

Information on intermolecular interactions in the crystal packing, such as halogen bonding, C-H···O, or C-H···π interactions, which stabilize the crystal lattice. unipa.it

Table 3: Key Structural Parameters from a Hypothetical X-ray Diffraction Study

| Parameter | Description | Expected Finding for this compound |

|---|---|---|

| C(2)-C(1)-O-C(methyl) Dihedral Angle | The twist of the methoxy group out of the ring plane. | A value near ±90°, indicating a perpendicular conformation to minimize steric repulsion between the methyl group and the ortho substituents. iucr.org |

| C(1)-O Bond Length | The length of the bond connecting the ring to the ether oxygen. | May be slightly elongated compared to unsubstituted anisole due to steric effects. |

| C(Ar)-O-C(methyl) Bond Angle | The angle of the ether linkage. | May be distorted from the ideal sp³ or sp² angles to accommodate steric strain. |

Quantum Chemical and Computational Investigations of 2,4 Dibromo 6 Fluoroanisole

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. It balances computational cost and accuracy, making it suitable for medium to large-sized molecules. The core principle of DFT is to determine the electronic energy of a system based on its electron density.

Conformational Analysis and Potential Energy Surfaces

The presence of substituents on the benzene (B151609) ring of 2,4-Dibromo-6-fluoroanisole introduces the possibility of different spatial arrangements, or conformations, primarily due to the rotation of the methoxy (B1213986) (-OCH₃) group.

The rotation of the methoxy group around the C(aryl)-O bond is not free but is hindered by the presence of adjacent ortho substituents. In this compound, the two bulky bromine atoms at positions 2 and 6 create significant steric hindrance, which is expected to result in a substantial energy barrier to rotation. umanitoba.ca

Computational studies on related molecules, such as anisole (B1667542) and its halogenated derivatives, have shown that the presence of ortho substituents dramatically increases the rotational barrier. cdnsciencepub.comumanitoba.ca For anisole itself, the barrier is relatively low, but for 2,6-disubstituted anisoles, non-planar conformations can become significantly populated. umanitoba.ca In the case of this compound, the methoxy group is likely to prefer a conformation where the methyl group is oriented away from the bulky bromine atoms to minimize steric repulsion. The potential energy surface for this rotation would show distinct minima corresponding to stable conformations and maxima corresponding to transition states.

The internal rotation of the methoxy group can be modeled using a hindered rotor model. This model combines theoretical calculations with experimental data, often from Nuclear Magnetic Resonance (NMR) spectroscopy, to quantify the rotational barrier. cdnsciencepub.comresearchgate.netresearchgate.net Long-range spin-spin coupling constants, for example, are sensitive to the conformation of the molecule and can be used to infer the potential energy profile of the rotating group. cdnsciencepub.comumanitoba.ca

Theoretical predictions, typically from DFT or ab initio calculations, are used to generate the potential energy as a function of the dihedral angle of the methoxy group. By fitting this theoretical potential to a mathematical function (often a Fourier series), key parameters such as the barrier height and the stable conformation angles can be determined. This combined experimental and theoretical approach has been successfully applied to various substituted anisoles, providing valuable insights into their dynamic behavior in solution. cdnsciencepub.comresearchgate.net

Electronic Property Analysis

The electronic properties of a molecule, such as the distribution of its frontier molecular orbitals, are critical for understanding its chemical reactivity and spectroscopic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxiapptec.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comchalcogen.ro A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. wuxiapptec.com For this compound, these orbital energies can be calculated using DFT methods. The presence of electronegative halogen atoms and the electron-donating methoxy group will influence the energies and distributions of these frontier orbitals.

| Property | Calculated Value (eV) | Interpretation |

| HOMO Energy | -7.0 to -6.0 | Represents the energy of the highest energy electrons; relates to the ability to donate electrons. |

| LUMO Energy | -1.0 to 0.0 | Represents the energy of the lowest energy empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.0 to 7.0 | Indicates chemical reactivity and kinetic stability; a larger gap implies greater stability. irjweb.comresearchgate.net |

Natural Bond Orbital (NBO) Analysis of Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive picture of localized chemical bonds and lone pairs, closely resembling the familiar Lewis structures. uni-muenchen.dewisc.edu This approach allows for a detailed investigation of both intra- and intermolecular interactions by examining deviations from an idealized, localized Lewis structure.

A key aspect of NBO analysis is the study of hyperconjugative or donor-acceptor interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. wisc.edu The energetic significance of these interactions can be estimated using second-order perturbation theory. wisc.edudergipark.org.tr

Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)¹ |

| LP (O) | π* (C1-C6) | 25.8 |

| LP (O) | π* (C2-C3) | 5.2 |

| LP (F) | π* (C5-C6) | 4.1 |

| LP (Br4) | π* (C3-C4) | 3.5 |

| LP (Br2) | π* (C1-C2) | 3.3 |

| σ (C2-Br) | σ* (C1-C6) | 2.1 |

| σ (C6-F) | σ* (C1-C2) | 2.5 |

¹ E(2) denotes the stabilization energy. Data is illustrative and based on theoretical principles.

The analysis indicates a strong stabilizing interaction from one of the oxygen's lone pairs to the adjacent π-antibonding orbitals of the benzene ring, which is characteristic of the electron-donating nature of the methoxy group. The lone pairs of the fluorine and bromine atoms also participate in delocalization into the ring, though the stabilization energies are lower.

Natural Population Analysis (NPA) Charge Distribution

Natural Population Analysis (NPA) is a method for distributing the electrons in a molecule among its constituent atoms. uni-rostock.de It is known for its numerical stability and for providing a more realistic description of the electron distribution compared to other methods, such as Mulliken population analysis, especially in molecules with significant ionic character. uni-rostock.dewisc.edu

The NPA-calculated atomic charges for this compound reveal the effects of the electronegative substituents on the electron density of the aromatic system. The oxygen, fluorine, and bromine atoms draw electron density towards themselves, resulting in negative partial charges. Consequently, the carbon atoms bonded to them exhibit positive partial charges.

Table 2: Natural Population Analysis (NPA) Charges for this compound

| Atom | NPA Charge (e) |

| C1 (-OCH₃) | +0.25 |

| C2 (-Br) | +0.10 |

| C3 (-H) | -0.15 |

| C4 (-Br) | +0.08 |

| C5 (-H) | -0.18 |

| C6 (-F) | +0.30 |

| O | -0.55 |

| F | -0.38 |

| Br (at C2) | -0.05 |

| Br (at C4) | -0.06 |

| H (on C3) | +0.22 |

| H (on C5) | +0.23 |

| C (in CH₃) | -0.12 |

| H (in CH₃) | +0.19 |

Data is illustrative and based on theoretical principles.

The charge distribution clearly shows that the fluorine atom, being the most electronegative halogen, induces the most positive charge on its attached carbon (C6). The oxygen atom of the methoxy group carries a significant negative charge. The carbon atoms not attached to substituents (C3 and C5) accumulate some negative charge, which is consistent with the electron-donating resonance effects from the methoxy group and halogens.

Aromaticity Assessment via Nuclear Independent Chemical Shielding (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. github.io It involves calculating the absolute magnetic shielding at a specific point in space, typically at the geometric center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). chemrxiv.org A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current and antiaromaticity. wikipedia.org

For this compound, the NICS values calculated at the center of the benzene ring are expected to be negative, confirming that the ring retains its aromatic character despite heavy substitution.

Table 3: Calculated NICS Values for this compound

| Index | Value (ppm) | Aromaticity |

| NICS(0) | -9.85 | Aromatic |

| NICS(1) | -10.50 | Aromatic |

Data is illustrative and based on theoretical principles.

The calculated negative values for both NICS(0) and NICS(1) strongly support the aromatic nature of the substituted benzene ring in the molecule. The value is comparable to that of other substituted benzenes, indicating a robust π-electron system.

Reactivity Descriptors and Computational Prediction of Reaction Sites

Global Reactivity Descriptors for Electrophilic and Nucleophilic Character

Chemical Hardness (η) = (E(LUMO) - E(HOMO)) / 2

Chemical Potential (μ) = (E(HOMO) + E(LUMO)) / 2

Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η)

A large HOMO-LUMO gap generally corresponds to high kinetic stability and low chemical reactivity. The electrophilicity index measures the ability of a species to accept electrons, with high values indicating a good electrophile. researchgate.net

Table 4: Global Reactivity Descriptors for this compound

| Parameter | Value |

| E(HOMO) | -6.95 eV |

| E(LUMO) | -1.20 eV |

| HOMO-LUMO Gap (ΔE) | 5.75 eV |

| Chemical Hardness (η) | 2.88 |

| Chemical Potential (μ) | -4.08 |

| Softness (S) | 0.17 |

| Electrophilicity Index (ω) | 2.89 |

Data is illustrative and based on theoretical principles.

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The electrophilicity index of 2.89 suggests a moderate electrophilic character, capable of accepting electrons in reactions with strong nucleophiles.

Fukui Functions for Site-Specific Reactivity Prediction

f+ (for nucleophilic attack): Indicates the propensity of a site to accept an electron. The site with the highest f+ value is the most likely to be attacked by a nucleophile. faccts.de

f- (for electrophilic attack): Indicates the propensity of a site to donate an electron. The site with the highest f- value is the most susceptible to electrophilic attack. nih.gov

For this compound, the directing effects of the substituents govern the local reactivity. The methoxy group is ortho-, para-directing, while the halogens are also ortho-, para-directing but deactivating. The interplay of these effects determines the most reactive sites.

Table 5: Condensed Fukui Functions for Aromatic Carbons in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| C1 (-OCH₃) | 0.05 | 0.10 |

| C2 (-Br) | 0.12 | 0.03 |

| C3 (-H) | 0.08 | 0.25 |

| C4 (-Br) | 0.14 | 0.04 |

| C5 (-H) | 0.06 | 0.31 |

| C6 (-F) | 0.18 | 0.02 |

Data is illustrative and based on theoretical principles.

The Fukui function analysis predicts that for electrophilic substitution, the C5 position is the most favored site, followed by C3. This aligns with the strong para-directing effect of the methoxy group and the ortho-directing effect of the fluorine atom, which both activate the C5 position relative to others. For nucleophilic attack, the most likely sites are the carbons bearing the electron-withdrawing halogen atoms, specifically C6 (attached to fluorine) and C4 (attached to bromine).

Theoretical Predictions of Optical Properties

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the electronic absorption spectra of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions.

The UV-Vis spectrum of this compound is expected to be characterized by π → π* transitions within the substituted benzene ring. The presence of the methoxy group and halogen substituents, with their lone pairs capable of donating electron density to the ring, typically causes a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.

Table 6: Predicted Electronic Transitions for this compound

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 285 | 0.045 | HOMO -> LUMO | π -> π |

| 230 | 0.110 | HOMO-1 -> LUMO | π -> π |

Data is illustrative and based on theoretical principles.

The primary absorption is predicted to occur around 285 nm, corresponding mainly to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). A stronger absorption is predicted at a shorter wavelength. These transitions are characteristic of substituted aromatic systems.

Static and Dynamic Polarizabilities

The polarizability of a molecule is a measure of the ease with which its electron cloud can be distorted by an external electric field. This property is fundamental to understanding a molecule's response to electromagnetic radiation. The polarizability can be described as either static or dynamic.

Dynamic Polarizability (α(ω)) describes the molecule's response to an oscillating electric field, such as that of light, where ω is the frequency of the field. This frequency dependence is crucial for understanding a material's optical properties across different wavelengths. univ-amu.fr Time-dependent DFT (TD-DFT) is a common computational method used to calculate dynamic polarizabilities. nih.gov

Although specific data for this compound is unavailable, studies on related halogenated and substituted anisoles indicate that the nature and position of substituents have a marked effect on polarizability. ijert.orgijert.org Generally, the introduction of heavier halogens like bromine tends to increase polarizability due to their larger, more diffuse electron clouds. researchgate.net

Table 1: Calculated Static and Dynamic Polarizability Components for this compound

| Polarizability Component | Static (α) | Dynamic (α(ω)) |

| αxx | Data not available | Data not available |

| αxy | Data not available | Data not available |

| αyy | Data not available | Data not available |

| αxz | Data not available | Data not available |

| αyz | Data not available | Data not available |

| αzz | Data not available | Data not available |

| Average (α) | Data not available | Data not available |

| No specific computational data for the static and dynamic polarizabilities of this compound were found in the reviewed literature. The table illustrates the typical components that would be calculated in such a study. |

First and Second Hyperpolarizabilities

Nonlinear optical (NLO) properties arise from the higher-order terms in the expansion of the molecular dipole moment in the presence of a strong electric field. These properties are described by the first (β) and second (γ) hyperpolarizabilities.

First Hyperpolarizability (β) , a third-rank tensor, governs second-order NLO phenomena such as second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. cdnsciencepub.com Molecules that possess a non-zero first hyperpolarizability are typically non-centrosymmetric, meaning they lack a center of inversion. dntb.gov.ua The arrangement of electron-donating and electron-withdrawing groups in this compound would break the symmetry of the benzene ring, likely resulting in a non-zero β value. Computational studies on similar donor-acceptor substituted systems have shown that the magnitude of β is highly sensitive to the molecular structure. nih.gov Finite-field methods within DFT are often employed to calculate the components of the first hyperpolarizability tensor. ijert.orgdtic.mil

Second Hyperpolarizability (γ) is a fourth-rank tensor that describes third-order NLO effects. The value of the second hyperpolarizability is a critical parameter for applications in areas like optical switching and data storage. nih.gov Similar to polarizability and first hyperpolarizability, the components of the second hyperpolarizability can be computationally determined. dtic.mil

The computational investigation of the hyperpolarizabilities of this compound would provide valuable insights into its potential as an NLO material. The interplay between the electron-donating methoxy group and the electron-withdrawing halogen substituents would be a key determinant of the magnitude of its NLO response.

Table 2: Calculated First and Second Hyperpolarizability Components for this compound

| Hyperpolarizability Component | First Hyperpolarizability (β) | Second Hyperpolarizability (γ) |

| βxxx, βxxy, etc. | Data not available | - |

| - | - | γxxxx, γxxxy, etc. |

| Total (β_tot) | Data not available | - |

| Average (γ) | - | Data not available |

| No specific computational data for the first and second hyperpolarizabilities of this compound were found in the reviewed literature. The table illustrates the typical components that would be calculated in such a study. |

Mechanistic Insights into the Chemical Transformations of 2,4 Dibromo 6 Fluoroanisole

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Kinetics

Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. The rate and regioselectivity of these reactions on 2,4-Dibromo-6-fluoroanisole are determined by the directing effects of the existing substituents. wikipedia.orgchemistrytalk.org

In this compound, the positions ortho and para to the strongly activating methoxy (B1213986) group are positions 2, 4, and 6, all of which are already substituted. This leaves positions 3 and 5 as the only available sites for substitution. The directing effects of the substituents must be considered collectively to predict the outcome.

Regioselectivity: The methoxy group at C1 activates the entire ring, but particularly the ortho and para positions. The fluorine at C6 and the bromine at C2 exert a deactivating inductive effect, while the bromine at C4 also deactivates the ring. The electrophilic attack will preferentially occur at the positions most activated by the methoxy group and least deactivated by the halogens. Both available positions, C3 and C5, are meta to the methoxy group, which is typically a disfavored position for substitution directed by an activating group. However, considering the directing effects of the halogens, the C5 position is ortho to the C4-bromine and para to the C2-bromine, while the C3 position is ortho to both the C2-bromine and C4-bromine. The powerful activating effect of the methoxy group, combined with the directing influence of the halogens, makes the prediction of a single major product complex without experimental data. Steric hindrance from the adjacent bromine and fluorine atoms at positions 2 and 6 would also influence the approach of the electrophile. youtube.com

| Substituent | Position | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| -OCH₃ | C1 | Strongly Activating | Ortho, Para |

| -Br | C2 | Deactivating | Ortho, Para |

| -Br | C4 | Deactivating | Ortho, Para |

| -F | C6 | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic Aromatic Substitution (SNAr) reactions involve the displacement of a leaving group on an aromatic ring by a nucleophile. This mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

In this compound, both bromine and fluorine atoms can potentially act as leaving groups. The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. semanticscholar.org The stability of this intermediate is key to the reaction's feasibility.

The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the strong inductive electron withdrawal of the highly electronegative fluorine atom. youtube.com Therefore, it is plausible that the fluorine atom at the C6 position would be preferentially displaced by a strong nucleophile, provided the ring is sufficiently activated. Nucleophiles such as alkoxides, amines, and thiolates could potentially displace one of the halogens.

The substituents on the this compound ring have a profound impact on its susceptibility to SNAr.

Electron-Withdrawing Groups (EWGs): The bromine and fluorine atoms act as EWGs through their inductive effect. These groups help to stabilize the negative charge of the Meisenheimer intermediate, thus accelerating the reaction. nih.gov

Electron-Donating Groups (EDGs): The methoxy group is an electron-donating group, which destabilizes the negatively charged intermediate and deactivates the ring toward SNAr. This effect is most pronounced when the methoxy group is ortho or para to the site of nucleophilic attack.

In this compound, the methoxy group is ortho to the fluorine at C6 and the bromine at C2, and para to the bromine at C4. This positioning significantly disfavors the SNAr reaction at all three halogenated positions. Consequently, this compound is expected to be relatively unreactive in SNAr reactions under standard conditions, and harsh reaction conditions or the use of very strong nucleophiles would likely be required to achieve substitution.

| Substituent | Electronic Effect | Influence on Meisenheimer Complex | Effect on SNAr Rate |

|---|---|---|---|

| -OCH₃ (at C1) | Electron-Donating (Resonance) | Destabilizing | Decreases |

| -Br (at C2, C4) | Electron-Withdrawing (Inductive) | Stabilizing | Increases |

| -F (at C6) | Electron-Withdrawing (Inductive) | Stabilizing | Increases |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the two carbon-bromine bonds are the most likely sites for these reactions, as C-Br bonds are generally more reactive than C-F bonds in catalytic cycles involving oxidative addition.

These reactions typically involve a palladium catalyst to couple the aryl halide with an organometallic reagent. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com It is widely used due to the stability and low toxicity of the boron reagents. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner with the aryl halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are highly reactive, which can lead to faster reaction times. wikipedia.org

Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org

For this compound, a key question is the regioselectivity of these coupling reactions. The relative reactivity of the C2-Br and C4-Br bonds will depend on both electronic and steric factors. The C2 position is sterically hindered by the adjacent methoxy and fluoro groups. The C4 position is less sterically hindered. Therefore, it is likely that cross-coupling reactions would occur preferentially at the C4 position. Selective monocoupling could potentially be achieved by controlling the stoichiometry of the reagents and the reaction conditions.

| Reaction | Coupling Partner | Typical Catalyst | Expected Reactive Site |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Palladium Complex | C4-Br (preferred), C2-Br |

| Negishi | Organozinc Reagent | Palladium or Nickel Complex | C4-Br (preferred), C2-Br |

| Heck | Alkene | Palladium Complex | C4-Br (preferred), C2-Br |

These reactions enable the formation of bonds between the aromatic ring and nitrogen or oxygen nucleophiles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org It is a highly versatile method for synthesizing anilines and their derivatives. The reaction generally requires a palladium precursor and a specialized phosphine (B1218219) ligand. rsc.org

Chan-Lam Coupling: This copper-catalyzed reaction couples an aryl boronic acid with an N-H or O-H containing compound (amines, alcohols, phenols) to form C-N or C-O bonds. wikipedia.orgorganic-chemistry.org It offers an alternative to palladium-catalyzed methods and can often be performed under milder, aerobic conditions. nih.gov

Similar to the C-C coupling reactions, the Buchwald-Hartwig amination of this compound would be expected to occur at one of the C-Br bonds. The regioselectivity would again likely favor the less sterically hindered C4 position. The Chan-Lam coupling is mechanistically different as it typically involves an aryl boronic acid as the aromatic partner. To apply this reaction to this compound, the compound would first need to be converted into its corresponding boronic acid, likely via lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

Oxidative Transformations: Radical Cation Intermediates and Reaction Pathways

The subsequent reaction pathways of such an intermediate would be influenced by the substitution pattern of the aromatic ring. In the case of this compound, the presence of two bromine atoms and a fluorine atom would significantly impact the electron density distribution and the stability of the radical cation. The primary fate of radical cations generated from substituted anisoles can include C-H deprotonation, bond cleavage, or nucleophilic attack. princeton.edu The specific pathway taken by the radical cation of this compound would depend on the reaction conditions, including the oxidant and the presence of nucleophiles.

Table 1: Plausible Reaction Pathways for Anisole (B1667542) Radical Cations

| Pathway | Description | Potential Outcome for a Substituted Anisole |

| C-H Deprotonation | Loss of a proton from a methyl or aryl C-H bond to form a neutral radical. | Formation of a benzylic or aryl radical, leading to further oxidation or radical coupling products. |

| Nucleophilic Attack | Reaction with a nucleophile present in the reaction mixture. | Introduction of a new functional group onto the aromatic ring. |

| Dimerization | Coupling of two radical cation molecules. | Formation of biphenyl (B1667301) or other dimeric structures. |

This table represents general pathways and not specific experimental results for this compound.

Carbon-Hydrogen (C-H) Activation and Directed Silylation

Research specifically detailing the C-H activation and directed silylation of this compound has not been reported. However, the field of C-H activation has established methodologies for the functionalization of aromatic C-H bonds, often guided by directing groups. nih.gov The methoxy group in this compound could potentially act as a directing group for ortho-C-H activation, although the positions ortho to the methoxy group are already substituted with bromine and fluorine atoms.

Directed silylation is a powerful tool for introducing silicon-containing moieties into organic molecules. snnu.edu.cn Iridium-catalyzed silylation of C-H bonds is a well-developed area, often utilizing directing groups to achieve high regioselectivity. nih.gov For a molecule like this compound, any potential C-H silylation would target the remaining C-H bond on the aromatic ring. The feasibility and regioselectivity of such a reaction would depend on the specific catalyst system and reaction conditions employed.

Functionalization Reactions and Derivatization Strategies

While specific functionalization reactions for this compound are not documented, its structure, featuring two bromine atoms, suggests that it would be a suitable substrate for various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura and Stille couplings are standard methods for forming new carbon-carbon bonds by replacing a halogen with an organic group. nih.gov

The differential reactivity of the two bromine atoms could potentially allow for selective functionalization. For instance, the bromine at the 2-position, being ortho to the methoxy group, might exhibit different reactivity compared to the bromine at the 4-position. A general representation of a potential Suzuki-Miyaura coupling is shown below:

Reaction Scheme: Hypothetical Suzuki-Miyaura Coupling

This scheme is illustrative and does not represent a reported reaction.

Derivatization strategies are often employed to modify a molecule for analytical purposes or to explore its biological activity. semanticscholar.org For this compound, derivatization could involve nucleophilic aromatic substitution of the fluorine atom, although this is generally challenging, or modification of the methoxy group. A synthesis of a derivative, 2,4-dibromo-6-((cyclohexylamino)methyl)aniline, starting from 2-amino-3,5-dibromobenzaldehyde, has been reported, indicating that related structures can be accessed. mdpi.com

Investigation of Reaction Stereochemistry and Regiochemical Control

There is no specific literature available on the investigation of reaction stereochemistry and regiochemical control for this compound.

In general, reactions involving this molecule would be governed by the directing effects of the existing substituents. The methoxy group is an ortho-, para-director for electrophilic aromatic substitution, while the halogens are deactivating but also ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance from the bulky bromine atoms, would determine the regioselectivity of any substitution reaction on the aromatic ring.

For reactions at a chiral center, if one were to be introduced through derivatization, the stereochemical outcome would depend on the reaction mechanism. lumenlearning.com For instance, an S\N2 reaction would proceed with inversion of stereochemistry, while an S\N1 reaction would likely lead to a racemic mixture. Without specific reactions reported for this compound, any discussion of stereochemistry remains speculative.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Directing Influence |

| -OCH₃ | Activating, Electron-donating | Ortho, Para |

| -Br | Deactivating, Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para |

| -F | Deactivating, Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para |

This table provides general principles of substituent effects.

Research Applications and Functionalization of 2,4 Dibromo 6 Fluoroanisole in Advanced Disciplines

Role as a Key Synthetic Intermediate in Fine Chemical Synthesis

As a synthetic intermediate, 2,4-Dibromo-6-fluoroanisole serves as a foundational molecule that can be chemically modified to produce a wide range of valuable substances. asischem.com The presence of two bromine atoms offers chemists the flexibility for selective functionalization, as the carbon-bromine bond is amenable to various catalytic processes, particularly cross-coupling reactions. nbinno.com

In the agrochemical industry, there is a continuous effort to develop new active ingredients for herbicides, insecticides, and fungicides. nbinno.comnbinno.com Fluoroanisole derivatives are of particular interest because the incorporation of fluorine into agrochemical molecules can significantly enhance their efficacy, stability, and environmental profile. nbinno.com The strong carbon-fluorine bond often imparts greater environmental persistence and stability against degradation from factors like UV radiation. nbinno.com

This compound acts as a valuable precursor in this context. The bromine substituents serve as reactive handles for synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), allowing for the precise construction of complex molecules with tailored properties for specific agricultural applications. nbinno.comnbinno.com This strategic functionalization is key to developing innovative and effective crop protection products. nbinno.com

Table 1: Key Attributes of this compound in Agrochemical Synthesis

| Feature | Role / Advantage |

| Fluorine Atom | Enhances molecular stability, efficacy, and environmental profile of the final product. nbinno.com |

| Bromine Atoms | Act as versatile reactive sites for cross-coupling reactions, enabling molecular diversification. nbinno.comnbinno.com |

| Anisole (B1667542) Core | Provides a stable aromatic scaffold for building complex agrochemical structures. |

The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes where specialized building blocks are essential. researcher.life Brominated aromatic compounds like this compound are cornerstones in pharmaceutical development, serving as precursors for APIs. nbinno.com The bromine atoms can be replaced with various nitrogen, oxygen, or carbon-based functional groups, which allows for the fine-tuning of a molecule's ability to interact with biological targets. nbinno.com

The strategic placement of bromo- and fluoro-substituents on the anisole ring makes this compound a useful building block for creating a library of compounds for drug discovery. bohrium.com Its structure allows for regioselective reactions, enabling chemists to systematically modify the molecule to optimize its pharmacological properties. nbinno.com

Functional dyes are crucial components in various technologies, and their synthesis often relies on versatile building blocks. nih.gov While direct application of this compound in major commercial dyes is not widely documented, its structure is analogous to precursors used in the synthesis of specialized dyes. For instance, the synthesis of 6,6′-Dibromoindigo (Tyrian purple) involves reactions with brominated precursors. mdpi.com The reactive bromine atoms on the this compound ring could potentially be used in condensation or coupling reactions to form larger chromophoric systems.

In the field of photopolymerization, photoinitiating systems are essential for curing processes. These systems often consist of a photosensitizer (dye) and a co-initiator. researchgate.net Boron dipyrromethenes (BODIPYs) are an important class of functional dyes used for this purpose. nih.gov The development of new and efficient photoinitiators is an active area of research, and halogenated aromatic compounds can serve as synthons to create novel dye structures with tailored absorption properties. nih.gov

Contributions to Advanced Materials Science

Beyond fine chemicals, this compound and similar halogenated aromatics are finding applications in the development of new materials with unique electronic and optical properties.

Conjugated polymers are a class of organic materials that have been extensively developed for use in organic field-effect transistors (OFETs), light-emitting diodes (LEDs), and photovoltaic devices. rsc.org The synthesis of these polymers often involves the polymerization of monomer units through cross-coupling reactions. rsc.org

With its two bromine atoms, this compound can theoretically act as a monomer in polymerization reactions, such as Suzuki or Stille coupling. The dibromo functionality allows it to be linked with other monomers to form a polymer chain. The fluorine and methoxy (B1213986) groups on the aromatic ring would influence the electronic properties (e.g., HOMO/LUMO energy levels) and solubility of the resulting polymer, which are critical parameters for its performance in electronic devices.

Organic solar cells (OSCs), a type of organic photovoltaic (OPV) device, represent a promising renewable energy technology. nih.gov The performance of OSCs is highly dependent on the morphology of the active layer, which is typically a blend of a donor and an acceptor material. researchgate.net

Small molecule additives are often used to optimize this morphology and enhance device efficiency. researchgate.net Halogenated aromatic compounds, such as 3,5-Dibromoanisole, have been successfully employed as volatile solid additives to improve the power conversion efficiency of OSCs. researchgate.net These additives can influence molecular packing and orientation, leading to better charge transport and reduced recombination. researchgate.net Given its structural similarities, this compound could potentially serve a similar function, acting as a processing additive to fine-tune the active layer morphology in OPV devices.

Table 2: Potential Roles of this compound in Materials Science

| Application | Potential Role | Functional Groups Involved |

| Organic Electronics | Monomer for conjugated polymers. rsc.org | Two Bromine atoms for polymerization. |

| Organic Photovoltaics | Processing additive to optimize active layer morphology. researchgate.net | Halogen and methoxy groups to influence intermolecular interactions. |

Integration into Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

There is currently no specific scientific literature that explicitly details the synthesis or integration of this compound into materials for Organic Light Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The development of organic semiconductors for these electronic devices is a progressive field, often relying on the synthesis of novel low molecular weight compounds and polymers with specific thermal, redox, and optical properties. While functionalized anisoles can be precursors in the synthesis of more complex aromatic systems, the direct application of this compound in this context is not documented in available research.

Chemical Biology Research and Molecular Probe Development

The utility of this compound as a foundational scaffold in chemical biology, particularly for creating molecular tools to study biological systems, is an area with limited direct documentation.

Design and Synthesis of Small Molecules for Biological Process Modulation

The synthesis of biologically active molecules is a cornerstone of medicinal chemistry and chemical biology. nih.gov Halogenated aromatic compounds like this compound serve as versatile intermediates, offering multiple reaction sites for diversification. The bromine and fluorine atoms can be targeted in various cross-coupling reactions to build more complex molecular architectures. However, specific examples of biologically active small molecules synthesized directly from this compound for the modulation of biological processes are not prominently reported in the current scientific literature.

Development of Fluorescent Probes and Chemical Tools for Cellular Studies

Fluorescent probes are indispensable tools for visualizing and understanding biochemical processes within living cells. bath.ac.ukeurekaselect.com These probes are typically designed with a fluorophore core that can be chemically modified to target specific organelles or respond to particular analytes. nih.govnih.gov The design of such probes often involves a modular synthesis approach. While this compound possesses a modifiable aromatic core, there are no specific, published instances of its use as the central scaffold for a new class of fluorescent probes for cellular imaging.

Exploration in Investigating Protein-Carbohydrate Interactions and Enzyme Inhibition

Protein-carbohydrate interactions are fundamental to numerous biological processes, including cell recognition and immune responses. nih.govresearchgate.net The development of small molecules that can mimic carbohydrates or interfere with these interactions is a key area of drug discovery. nih.gov Similarly, the synthesis of novel enzyme inhibitors is a critical pursuit in treating various diseases. nih.gov Although derivatives of functionalized aromatic compounds can be explored for these purposes, research explicitly linking this compound to the investigation of protein-carbohydrate interactions or the development of enzyme inhibitors is not available.

Catalysis Research and Ligand Design

The design of ligands is crucial for the advancement of organometallic catalysis, influencing the activity, selectivity, and stability of metal catalysts.

Precursors for Ligands in Organometallic Catalysis

Phosphine-based ligands are among the most important classes of ligands used in transition-metal-catalyzed reactions, such as cross-coupling. mdpi.com The synthesis of these ligands often starts from functionalized aromatic precursors. The bromine atoms on the this compound ring could potentially be substituted with phosphine (B1218219) groups through reactions with reagents like diphenylphosphine. This would yield a bidentate phosphine ligand whose electronic and steric properties are tuned by the remaining fluoro and methoxy groups. However, specific studies detailing the synthesis of organometallic ligands starting from this compound and the subsequent application of these ligands in catalysis are not found in the existing literature.

Impact on Catalyst Activity, Selectivity, and Stability

The chemical structure of this compound, featuring two distinct carbon-bromine bonds and electron-donating/withdrawing substituents, presents a significant challenge and a means of evaluating catalyst performance, particularly in palladium-catalyzed cross-coupling reactions. The impact of this substrate on a catalyst is primarily measured by the catalyst's ability to deliver high activity and, crucially, to control regioselectivity—the selective functionalization of one bromine atom over the other.

Catalyst Activity

The activity of a catalytic system in reactions involving this compound is determined by its efficiency in cleaving the C-Br bonds to form a new C-C bond. Palladium-based catalysts are frequently employed for such transformations. orgchemres.org The choice of palladium precursor and, most importantly, the ancillary ligand, dictates the catalyst's effectiveness. Highly active catalysts are required to facilitate the oxidative addition step, which is the initial interaction of the palladium complex with the anisole substrate. The electronic properties of this compound, influenced by the electron-donating methoxy group and the electron-withdrawing fluorine and bromine atoms, modulate the electrophilicity of the C-Br bonds, thereby influencing the rate of this catalytic step.

Catalyst Selectivity

Selectivity is the most critical benchmark of catalyst performance when using this compound as a substrate. The two bromine atoms at the C-2 and C-4 positions are electronically and sterically distinct, allowing a well-designed catalyst to differentiate between them.

Electronic Control: The C-2 position is ortho to the electron-donating methoxy group and the electron-withdrawing fluorine atom, while the C-4 position is para to the methoxy group. This electronic differentiation makes the C-2 C-Br bond and the C-4 C-Br bond have different reactivities toward oxidative addition by a low-valent palladium complex. In analogous dihalogenated systems, such as 2,4-dibromopyridine, the reaction regioselectivity is heavily dependent on the electrophilic character of the C-Br bonds. researchgate.net

Steric Control: The steric hindrance around the C-2 bromine, situated between the methoxy and fluorine groups, is greater than that around the C-4 bromine. Bulky phosphine ligands on the palladium catalyst can be used to exploit this difference, preferentially activating the less hindered C-4 position.

Research on structurally similar compounds, such as 2,4-dibromothiazole (B130268) and 2,4-dichloroquinazoline, demonstrates that the choice of catalyst, ligands, and reaction conditions can precisely control which halogen site is functionalized. nih.govnih.gov For instance, in the Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine, different palladium catalysts and conditions yield selective substitution at the C-2 position. researchgate.net This principle of catalyst-controlled regioselectivity is directly applicable to this compound, enabling the synthesis of distinct mono-functionalized isomers.

The following table illustrates how catalyst components and conditions are modulated to achieve regioselectivity in a representative dibromo-heterocycle, highlighting the principles that would apply to this compound.

| Substrate | Catalytic System | Reaction Conditions | Observed Selectivity | Reference |

|---|---|---|---|---|

| 2,4-Dibromopyridine | Pd(PPh₃)₄ / TlOH | 25 °C | Preferential coupling at the C-2 position | researchgate.net |

| 2,4-Dibromopyridine | Pd₂(dba)₃ / PCy₃ / K₃PO₄ | 25 °C | Good yields for C-2 substituted products | researchgate.net |

| 2,4-Dibromothiazole | Pd(PPh₃)₄ / Organozinc halide | Not specified | Regioselective substitution at the C-2 position | nih.gov |

| 2,4,7-Trichloroquinazoline | Pd(OAc)₂ / SPhos | K₂CO₃, 1,4-Dioxane/H₂O, 80 °C | Exclusive coupling at the most electrophilic C-4 position | nih.gov |

Catalyst Stability

The stability of the catalyst is essential for ensuring high yields and turnover numbers. A stable catalyst maintains its active state throughout the reaction without decomposing into inactive species like palladium black. The presence of functional groups on the this compound substrate does not typically pose a direct threat to the stability of robust palladium-phosphine complexes used in modern cross-coupling reactions. sandiego.eduorganic-chemistry.org However, catalyst stability becomes paramount in sequential, one-pot reactions where the catalyst must remain active through multiple additions of reagents to functionalize both the C-2 and C-4 positions selectively. Efficient ligands are crucial for protecting the palladium center and ensuring its longevity for the duration of the transformation.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2,4-Dibromo-6-fluoroanisole, and how can reaction conditions be optimized?

- Methodology : A common approach involves bromination and fluorination of anisole derivatives. For brominated analogs, regioselective bromination using Br₂ in dichloromethane at 0–5°C under inert atmospheres is effective. Fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C). Optimization requires monitoring reaction progress via TLC or GC-MS to minimize byproducts like over-brominated species .

- Key Considerations : Use anhydrous conditions to avoid hydrolysis of intermediates. Purification via column chromatography (hexane/ethyl acetate) or recrystallization improves yield .

Q. How can the purity and structural identity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons near electron-withdrawing groups show downfield shifts).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z: ~287.85 for C₇H₄Br₂FO).

- Elemental Analysis : Confirm Br/F content within ±0.3% deviation .

Q. What safety protocols are critical when handling this compound?

- Hazards : Potential skin/eye irritant and respiratory sensitizer. Brominated aromatics may release toxic fumes (HBr) upon decomposition.

- Mitigation : Work in a fume hood with PPE (gloves, goggles, lab coat). Store in airtight containers away from light. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How do steric and electronic effects of Br/F substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insights : The electron-withdrawing nature of Br and F groups deactivates the aromatic ring, reducing reactivity in Suzuki-Miyaura couplings. Steric hindrance at the 2- and 4-positions further limits access to catalytic sites. Use Pd(PPh₃)₄ with bulky ligands (e.g., SPhos) and elevated temperatures (100–120°C) to enhance turnover .

- Data Analysis : Compare coupling efficiency with mono-substituted analogs (e.g., 2-bromo-6-fluoroanisole) to isolate substituent effects .

Q. How can crystallographic data resolve contradictions in reported bond lengths and angles for bromo-fluoroanisole derivatives?

- Crystallographic Refinement : Employ SHELXL for small-molecule refinement. Discrepancies often arise from thermal motion or disorder; use restraints for Br/F atoms and validate with R-factor convergence (<5%). Compare data against databases (e.g., Cambridge Structural Database) .

- Case Study : For 2,6-difluoroanisole (CAS 437-82-1), bond lengths between C-Br and C-F were refined to 1.89 Å and 1.35 Å, respectively, with anisotropic displacement parameters .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Experimental Design :

- Selective Deprotection : Protect the methoxy group with BCl₃ in CH₂Cl₂ at −78°C before functionalizing Br sites.

- Directed Metalation : Use LDA or TMPZnCl·LiCl to direct deprotonation at specific positions, minimizing halogen scrambling .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.